6-Amino-2-(2,4-dimethylphenyl)-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid
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Overview
Description
6-Amino-2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid is a complex organic compound with the molecular formula C20H16N2O2S. This compound is known for its unique structural features, which include an isoquinoline core, a sulfonic acid group, and an amino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Sulfonic Acid Group: The sulfonic acid group can be introduced via sulfonation, where the isoquinoline derivative is treated with sulfuric acid or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
6-Amino-2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 6-Amino-2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
6-Amino-2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid is unique due to the presence of both the sulfonic acid group and the amino group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
93942-76-8 |
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Molecular Formula |
C20H16N2O5S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-amino-2-(2,4-dimethylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonic acid |
InChI |
InChI=1S/C20H16N2O5S/c1-10-6-7-15(11(2)8-10)22-19(23)13-5-3-4-12-17(13)14(20(22)24)9-16(18(12)21)28(25,26)27/h3-9H,21H2,1-2H3,(H,25,26,27) |
InChI Key |
OHHICTDOJKIUKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)C |
Origin of Product |
United States |
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